molecular formula C6H8N6O B13642402 (2,6-diamino-7H-purin-8-yl)methanol CAS No. 28951-76-0

(2,6-diamino-7H-purin-8-yl)methanol

Cat. No.: B13642402
CAS No.: 28951-76-0
M. Wt: 180.17 g/mol
InChI Key: PKXOXDORKHMJLY-UHFFFAOYSA-N
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Description

(2,6-diamino-9H-purin-8-yl)methanol is an organic compound that belongs to the purine family It is characterized by the presence of two amino groups at positions 2 and 6, and a hydroxymethyl group at position 8 of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-diamino-9H-purin-8-yl)methanol typically involves the reaction of 2,6-diaminopurine with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of (2,6-diamino-9H-purin-8-yl)methanol may involve large-scale batch reactions. The process includes the use of high-purity starting materials and stringent quality control measures to ensure consistency and reproducibility. The final product is often subjected to further purification steps, such as recrystallization or chromatography, to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2,6-diamino-9H-purin-8-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylated derivatives, reduced analogs, and substituted purine derivatives. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

(2,6-diamino-9H-purin-8-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various purine derivatives.

    Biology: The compound is studied for its potential role in DNA and RNA interactions.

    Medicine: It has been investigated for its potential antitumor and antiviral activities.

    Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,6-diamino-9H-purin-8-yl)methanol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in nucleotide synthesis, leading to the disruption of DNA and RNA synthesis. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapy. The compound may also interact with viral enzymes, inhibiting viral replication.

Comparison with Similar Compounds

Similar Compounds

    2,6-diaminopurine: Lacks the hydroxymethyl group at position 8.

    8-hydroxy-2,6-diaminopurine: Contains a hydroxyl group instead of a hydroxymethyl group at position 8.

    2,6-diamino-9H-purin-8-yl)acetaldehyde: Contains an aldehyde group at position 8 instead of a hydroxymethyl group.

Uniqueness

(2,6-diamino-9H-purin-8-yl)methanol is unique due to the presence of both amino groups and a hydroxymethyl group, which confer distinct chemical and biological properties

Properties

CAS No.

28951-76-0

Molecular Formula

C6H8N6O

Molecular Weight

180.17 g/mol

IUPAC Name

(2,6-diamino-7H-purin-8-yl)methanol

InChI

InChI=1S/C6H8N6O/c7-4-3-5(12-6(8)11-4)10-2(1-13)9-3/h13H,1H2,(H5,7,8,9,10,11,12)

InChI Key

PKXOXDORKHMJLY-UHFFFAOYSA-N

Canonical SMILES

C(C1=NC2=NC(=NC(=C2N1)N)N)O

Origin of Product

United States

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